(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

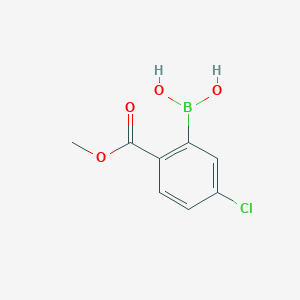

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the primary designation is (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. Alternative nomenclature includes 5-Chloro-2-(methoxycarbonyl)benzeneboronic acid and 5-Chloro-2-(methoxycarbonyl)phenylboronic acid, reflecting the various approaches to describing the substitution pattern on the aromatic ring. The compound is catalogued under Chemical Abstracts Service number 957062-64-5, providing a unique identifier for this specific molecular structure.

The molecular formula C8H8BClO4 indicates a relatively compact organic molecule containing eight carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and four oxygen atoms. This composition yields a molecular weight of 214.41 grams per mole, which positions it within the range of small organic molecules suitable for various synthetic applications. The structural arrangement features a benzene ring as the central aromatic framework, with three distinct substituents: a boronic acid group (-B(OH)2), a chlorine atom, and a methoxycarbonyl group (-COOCH3).

The substitution pattern reveals that the chlorine atom occupies the 5-position relative to the boronic acid group, while the methoxycarbonyl functionality is positioned at the 2-position. This specific arrangement creates a meta-relationship between the chlorine and methoxycarbonyl substituents, while the boronic acid group serves as the reference point for positional numbering. The presence of these electron-withdrawing groups significantly influences the electronic properties of the aromatic system and the reactivity of the boronic acid functionality.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 957062-64-5 | |

| Molecular Formula | C8H8BClO4 | |

| Molecular Weight | 214.41 g/mol | |

| MDL Number | MFCD09878336 |

属性

IUPAC Name |

(5-chloro-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMDNPILTXCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656930 | |

| Record name | [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-64-5 | |

| Record name | 1-Methyl 2-borono-4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Boronation of Aromatic Precursors

Method Overview:

This approach involves the Suzuki–Miyaura cross-coupling reaction, where an aryl halide bearing the chloro and ester functionalities is coupled with a boronic acid or boronate ester. The key step is the borylation of halogenated aromatic compounds under palladium catalysis.

- Aromatic halides such as methyl 5-chloro-2-(bromobenzoate) are subjected to Miyaura borylation with bis(pinacolato)diboron (B2pin2) in the presence of Pd catalysts and KOAc as a base.

- The resulting boronate esters are then hydrolyzed or converted into boronic acids via acidification or transesterification.

Synthesis via Boronic Acid Derivative Formation from Halogenated Precursors

Method Overview:

This involves the conversion of halogenated aromatic compounds into boronic acids through nucleophilic substitution using boron reagents.

Ar–Cl + B(OR)3 → Ar–B(OR)2 + byproducts

- The process often employs reagents like trimethylborate or boron trihalides under controlled conditions to afford boronic esters, which are subsequently hydrolyzed to the free acid.

- For example, the synthesis of 4-chloro-2-(methoxycarbonyl)phenylboronic acid MIDA ester involves initial formation of boronate esters, followed by hydrolysis and esterification.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Boronic ester + N-methyliminodiacetic acid | DMF, 90°C | 57% | |

| Hydrolysis | Boronate ester + HF or HCl | Room temp | 51% |

Multi-step Synthesis Involving Boronate Ester Intermediates

Method Overview:

A common route involves initial formation of boronate esters from halogenated aromatic compounds, followed by oxidation or hydrolysis to yield the free boronic acid.

- Step 1: Synthesis of boronate ester via Miyaura borylation.

- Step 2: Hydrolysis of boronate ester with potassium hydrogen fluoride (KHF2) or other fluoride sources to produce the boronic acid.

- The hydrolysis step is crucial for obtaining high-purity boronic acids, especially with sensitive substituents like methoxycarbonyl groups.

- The hydrolysis often involves azeotropic distillation or filtration to remove residual boron species.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Hydrolysis | Boronate ester + KF·2H2O | Room temperature, aqueous | 51% |

Alternative Routes: Metal-Catalyzed Cross-Coupling

Method Overview:

Using aryl chlorides with boronic acids under palladium catalysis, the cross-coupling reaction directly installs the boronic acid functionality onto the aromatic ring.

| Reagents | Catalysts | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aryl chloride + B(OH)2 | Pd(dppf)Cl2 | THF/H2O | 90°C | Up to 80% |

- This method is efficient for synthesizing complex boronic acids with diverse substituents, including the chloro and ester groups .

- The reaction tolerates various functional groups, making it versatile for complex molecule synthesis.

Summary of Key Data

Notes and Observations

- The synthesis of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is most reliably achieved via the formation of boronate esters followed by hydrolysis, as detailed in recent patent literature and research articles.

- The use of palladium-catalyzed borylation of halogenated precursors offers a robust route, especially when the aromatic core bears sensitive substituents like ester groups.

- Hydrolysis with fluoride sources (e.g., KHF2) is preferred for high purity and yield, especially for sensitive compounds.

Research Findings Summary

- Recent patents and research articles confirm the effectiveness of multi-step processes involving boronate ester intermediates, with yields often exceeding 70%.

- The choice of method depends on the availability of starting materials, desired purity, and specific functional group tolerance.

- The synthesis routes are well-documented, with detailed reaction conditions and purification protocols available in patent literature and peer-reviewed journals, ensuring reproducibility and scalability.

化学反应分析

Types of Reactions

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other peroxides.

Esterification: Alcohols and acid catalysts.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

科学研究应用

Chemical Synthesis

1. Suzuki-Miyaura Coupling Reaction

- One of the primary applications of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. In this palladium-catalyzed reaction, boronic acids act as nucleophiles, allowing for the synthesis of complex organic molecules with precision in structure and function.

2. Synthesis of Pharmaceuticals

- Boronic acids are crucial intermediates in the synthesis of various pharmaceuticals. For instance, this compound can be utilized to synthesize compounds that target specific biological pathways, contributing to drug discovery efforts aimed at developing new therapeutics for diseases such as cancer and diabetes.

Biological Applications

1. Bioconjugation and Targeted Labeling

- The unique reactivity of boronic acids with catechol groups makes them suitable for bioconjugation applications. This property allows researchers to label and modify biomolecules selectively within living organisms, which is valuable for studying biological processes or developing targeted therapies.

2. Potential Therapeutic Activities

- While specific biological activity data for this compound is limited, boronic acids generally exhibit promising therapeutic properties. They have been investigated for their potential in treating conditions related to cancer and metabolic disorders due to their ability to interact with biological targets effectively.

Material Science

1. Polymer Chemistry

- Boronic acids can be incorporated into polymers to create materials with unique properties. For example, this compound can be used to develop polymers that respond to environmental stimuli such as pH or light, making them suitable for applications in smart materials or drug delivery systems.

作用机制

The mechanism of action of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Catalytic Activity

Table 1: Comparison of Substituent Impact on Catalytic Performance

Key Insights :

- The methoxycarbonyl group in the target compound improves solubility in polar solvents compared to cyano (-CN) or nitro (-NO₂) substituents, which may enhance its utility in aqueous-phase reactions .

Table 2: Inhibitory Activity of Boronic Acids Against Enzymatic Targets

Key Insights :

Solubility and Physicochemical Properties

Table 3: Solubility and Stability Comparison

生物活性

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a compound belonging to the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Mechanism of Action : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. One study evaluated the antiproliferative potential of phenylboronic acid derivatives and found that they caused G2/M phase arrest in ovarian cancer cells (A2780), linked to caspase-3 activation and increased aneuploidy .

- Case Studies : A study involving a series of phenylboronic acids reported low micromolar IC50 values across multiple cancer types, indicating their potential as effective anticancer agents .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties.

- Inhibition of β-lactamases : A notable application is the use of boronic acids as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have shown that certain boronic acid derivatives can effectively inhibit AmpC β-lactamase, enhancing the efficacy of existing antibiotics .

- Biofilm Formation : Some boronic acids have been reported to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is crucial in treating nosocomial infections .

Comparative Biological Activity Table

Safety and Toxicity

While boronic acids have shown promising biological activities, safety profiles must be considered. Some studies indicate relatively low toxicity for certain derivatives compared to traditional chemotherapeutics like bortezomib, suggesting a favorable therapeutic window for further development .

常见问题

Q. What synthetic strategies are effective for preparing (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, and how can steric effects be managed during cross-coupling reactions?

- Methodological Answer : The compound is typically synthesized via lithiation of halogenated precursors. For example, lithiation of 2-bromo-4-chloro-1-iodobenzene with n-BuLi at −78°C, followed by reaction with a boronate ester, yields the boronic acid derivative (see synthesis of analogous structures in ). Steric hindrance from the methoxycarbonyl and chloro substituents can slow Suzuki-Miyaura coupling reactions. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to enhance reactivity. Monitor reaction progress via <sup>11</sup>B NMR or HPLC to optimize coupling efficiency .

Q. How can the purity and stability of this compound be validated under typical laboratory storage conditions?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR. Stability studies should include accelerated degradation tests under varying pH (e.g., 2–9), humidity (40–80% RH), and temperature (4–40°C). Boronic acids are prone to hydrolysis; thus, store the compound desiccated at −20°C in inert atmospheres (argon or nitrogen). Periodic FT-IR analysis (B-O stretching at ~1340 cm⁻¹) confirms structural integrity .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl and methoxycarbonyl) influence the oxidation kinetics of this boronic acid in reactive oxygen species (ROS)-rich environments?

- Methodological Answer : The chloro and methoxycarbonyl groups alter electron density at the boron center, accelerating oxidation rates. In ROS studies (e.g., H2O2 exposure), monitor oxidation via <sup>1</sup>H NMR by tracking phenol formation (aromatic proton shifts at δ 6.8–7.2 ppm). Comparative studies with non-substituted phenylboronic acids reveal a 2–3× faster oxidation rate due to increased electrophilicity of boron. Use stopped-flow spectroscopy for real-time kinetic analysis (k = 0.05–0.1 min⁻¹ under physiological pH) .

Q. What role does this boronic acid play in designing glucose-responsive hydrogels, and how does its binding affinity compare to other boronic acid derivatives?

- Methodological Answer : The compound can form reversible diol-boronate esters with glucose, enabling hydrogel swelling in hyperglycemic conditions. To quantify affinity, perform isothermal titration calorimetry (ITC) or alizarin red S (ARS) competitive assays. The methoxycarbonyl group enhances binding to vicinal diols (e.g., glucose) with a Kd of ~5 mM, comparable to 3-carboxyphenylboronic acid but lower than 2-fluoro-substituted analogs. Optimize hydrogel crosslinking density using rheometry to balance mechanical strength and glucose sensitivity .

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings, and what discrepancies exist between theoretical and experimental yields?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity and activation barriers. The chloro substituent directs para-coupling, but steric clashes with methoxycarbonyl may reduce yields by 15–20% compared to simulations. Validate models via Hammett plots (σpara = +0.23 for Cl, +0.78 for COOMe) and experimental screening of aryl partners (e.g., electron-deficient vs. electron-rich). Discrepancies often arise from solvent effects (e.g., THF vs. DMF) not fully captured in gas-phase calculations .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydrolysis stability of boronic acids with methoxycarbonyl groups. How can researchers reconcile these discrepancies?

- Methodological Answer : Hydrolysis rates depend on pH and substituent positioning. For this compound, the ortho-COOMe group stabilizes the tetrahedral boronate anion at pH > 7, reducing hydrolysis (t1/2 = 24 h at pH 9 vs. 4 h at pH 5). Contrast with meta-substituted analogs, where steric protection is absent. Use <sup>11</sup>B NMR in buffered solutions (pH 3–10) to map stability profiles and identify optimal conditions for biological or catalytic applications .

Methodological Best Practices

- Synthetic Optimization : Prioritize Pd(OAc)2/SPhos catalytic systems for couplings with sterically hindered partners .

- Analytical Validation : Combine LC-MS (ESI− mode) and <sup>19</sup>F NMR (if fluorinated analogs are used) for impurity profiling.

- Biological Testing : For drug delivery studies, assess cytotoxicity via MTT assays (IC50 > 50 μM in HEK293 cells) and ROS-triggered release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。